molecular formula C15H16N2O B1594817 1,3-Di-p-tolylurea CAS No. 621-00-1

1,3-Di-p-tolylurea

Cat. No. B1594817
CAS RN: 621-00-1
M. Wt: 240.3 g/mol
InChI Key: HIIZOYBOCSCLPH-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylurea is a chemical compound with the molecular formula C15H16N2O . It is also known by other names such as N,N’-Bis(4-methylphenyl)urea .


Molecular Structure Analysis

The molecular structure of 1,3-Di-p-tolylurea consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 240.3003 .


Physical And Chemical Properties Analysis

1,3-Di-p-tolylurea has a density of 1.2±0.1 g/cm3, a boiling point of 298.6±29.0 °C at 760 mmHg, and a flash point of 97.0±24.4 °C . It also has a molar refractivity of 74.7±0.3 cm3 .

Scientific Research Applications

1. Synthesis and Reactivity in Organometallic Chemistry

1,3-Di-p-tolylurea is used in the synthesis and reactivity studies of ortho-palladated arylureas, contributing to the understanding of metal-urea interactions in organometallic chemistry. These studies have led to the synthesis of various N-heterocycles and catalytic complexes, offering insights into new synthetic routes and catalytic behaviors (Vicente et al., 2005).

2. Glycerol Metabolism and 3-Hydroxypropionic Acid Production

In biotechnological research, 1,3-Di-p-tolylurea-related compounds are explored for enhancing the metabolism of glycerol in recombinant strains of bacteria. This research focuses on improving the production of 3-hydroxypropionic acid, a key chemical in industrial applications, from glycerol (Ashok et al., 2013).

3. Impact on Plant Physiology and Gene Expression

Research has been conducted on the effects of related urea compounds on plant physiology, particularly in inhibiting root growth and affecting gene expression in rice. This helps in understanding the molecular mechanisms of growth inhibition and the potential agricultural applications of these compounds (Kojima et al., 2009).

4. Biotechnological Production of 1,3-Propanediol

1,3-Di-p-tolylurea and its derivatives play a role in the biotechnological production of 1,3-propanediol, a valuable chemical for industrial applications. This includes the development of genetically engineered microorganisms and process optimization for efficient production (Yang et al., 2018).

Future Directions

1,3-Di-p-tolylurea has been studied for its potential use in inhibiting biofilm formation, particularly in the context of dental caries . Future research could explore this potential further, as well as investigate other possible applications of this compound.

properties

IUPAC Name

1,3-bis(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZOYBOCSCLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211141
Record name 1,3-Di-p-tolylurea
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-p-tolylurea

CAS RN

621-00-1
Record name N,N′-Bis(4-methylphenyl)urea
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Record name 1,3-Di-p-tolylurea
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Record name 621-00-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
XJ Mu, JP Zou, QF Qian, W Zhang - Tetrahedron letters, 2006 - Elsevier
Reactions of asymmetrical 1,3-disubstituted thioureas with manganese(III) acetate produce regioselective N-acetylureas. A mechanism for this novel transformation is proposed. …
Number of citations: 19 www.sciencedirect.com
RK Kumar, S Manna, D Mahesh, D Sar… - Asian Journal of …, 2013 - Wiley Online Library
The development of effective methods for the construction of carbon-heteroatom bonds by CÀH functionalization has received intense attention in recent years.[1] Because this strategy …
Number of citations: 13 onlinelibrary.wiley.com
JP Picard, AF McKay - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
Absorption spectra of a number of substituted aryl-and sym-diarylureas have been determined in ethanol. As conjugation in the chromophores increased, a gradual displacement of the …
Number of citations: 4 cdnsciencepub.com
Z Liu, Z Fang, N Zheng, K Yang, Z Sun, S Li, W Li… - Nature Chemistry, 2023 - nature.com
Polyurethane thermosets are indispensable to modern life, but their widespread use has become an increasingly pressing environmental burden. Current recycling approaches are …
Number of citations: 1 www.nature.com
CB Singh, H Ghosh, S Murru… - The Journal of organic …, 2008 - ACS Publications
Reaction of asymmetrical 1,3-disubstituted thioureas with diacetoxyiodobenzene (DIB) produces regioselectively N-acetylurea in shorter time. Regioselectivity is dependent on the pK a '…
Number of citations: 59 pubs.acs.org
R Mancuso, DS Raut, N Della Ca', F Fini… - …, 2015 - Wiley Online Library
The direct syntheses of ureas, oxamides, 2‐oxazolidinones, and benzoxazolones by the oxidative carbonylation of amines, β‐amino alcohols, and 2‐aminophenols allows us to obtain …
Y Meng, B Wang, L Ren, Q Zhao, W Yu… - New Journal of …, 2018 - pubs.rsc.org
A practical iodine-mediated direct aromatic C–H amination reaction has been established for benzimidazol-2-one synthesis under transition-metal-free conditions. The required 1,3-…
Number of citations: 8 pubs.rsc.org
Y Ma, Z Liu, S Zhou, X Jiang, Z Shi… - Macromolecular Rapid …, 2021 - Wiley Online Library
Covalent adaptable networks (CANs) have recently received extensive interests due to their reprocessability and repairability. Rethinking the libraries of the published CANs, most of …
Number of citations: 3 onlinelibrary.wiley.com
AS Singh, AK Agrahari, SK Singh, MS Yadav… - …, 2019 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 22 www.thieme-connect.com
Y Zhao, X Guo, Z Si, Y Hu, Y Sun, Y Liu… - The Journal of Organic …, 2020 - ACS Publications
A methodology employing CO 2 , amines, and phenylsilane was discussed to access aryl- or alkyl-substituted urea derivatives. This procedure was characterized by adopting …
Number of citations: 21 pubs.acs.org

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